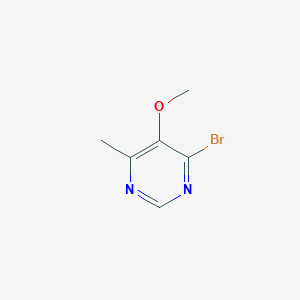
(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol is an organic compound that features a thiophene ring substituted with chlorine and methyl groups, as well as a phenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-chloro-3,5-dimethylthiophene with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:
Formation of Grignard Reagent:
Grignard Reaction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-3,5-dimethylthiophen-2-yl)methanol: Lacks the phenyl group, which may affect its reactivity and applications.
(4-Chloro-3,5-dimethylthiophen-2-yl)(methyl)methanol: Contains a methyl group instead of a phenyl group, leading to different chemical properties.
Uniqueness
(4-Chloro-3,5-dimethylthiophen-2-yl)(phenyl)methanol is unique due to the presence of both a thiophene ring and a phenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C13H13ClOS |
|---|---|
Molecular Weight |
252.76 g/mol |
IUPAC Name |
(4-chloro-3,5-dimethylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13ClOS/c1-8-11(14)9(2)16-13(8)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3 |
InChI Key |
GLYRWTSVZVXVOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1Cl)C)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]aceticacid](/img/structure/B13082360.png)
![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13082368.png)




![3-[(3,3-Difluorocyclobutyl)methoxy]azetidine](/img/structure/B13082412.png)
![7-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13082413.png)

